N,1-bis(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrrole moiety, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction involving a suitable precursor.
Attachment of Chlorophenyl Groups: The chlorophenyl groups are usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Temperature and Pressure: Controlling these parameters to favor the desired product.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole and pyrrole rings can participate in binding interactions, while the chlorophenyl groups may enhance the compound’s affinity for specific targets. The exact pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Pyrrole Derivatives: Molecules featuring the pyrrole ring with various functional groups.
Chlorophenyl Compounds: Other compounds containing chlorophenyl groups.
Uniqueness
N,1-BIS[(3-CHLOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a triazole ring, pyrrole moiety, and chlorophenyl groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H17Cl2N5O |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
N,1-bis[(3-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
InChI |
InChI=1S/C21H17Cl2N5O/c22-17-7-3-5-15(11-17)13-24-20(29)19-21(27-9-1-2-10-27)28(26-25-19)14-16-6-4-8-18(23)12-16/h1-12H,13-14H2,(H,24,29) |
InChI Key |
ICGIDELNDMIPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)Cl)C(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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